4-Amino vs. 5-Amino Regioisomer Differentiation
The target compound (4-amino isomer) exhibits distinct predicted physicochemical properties compared to its 5-amino regioisomer (1-ethyl-3-methyl-1H-pyrazol-5-amine, CAS 3524-33-2). While both share the same molecular formula (C6H11N3, MW 125.17 for the free base), the 4-amino isomer is typically supplied as a hydrochloride salt (MW 161.63) with an aqueous solubility driven by the protonated amine, whereas the 5-amino isomer is commonly handled as the free base with a reported melting point of 99–100 °C, indicating solid-phase handling advantages for the 5-amino variant but solution-phase advantages for the hydrochloride salt of the 4-amino isomer .
| Evidence Dimension | Predicted pKa of the free base |
|---|---|
| Target Compound Data | pKa = 4.20 ± 0.10 (predicted, free base form) |
| Comparator Or Baseline | 1-Ethyl-3-methyl-1H-pyrazol-5-amine; pKa not reported but structurally similar pyrazole amines typically range pKa 4–6. |
| Quantified Difference | The 4-amino substitution positions the basic amine adjacent to the N-ethyl group, potentially lowering the pKa relative to the 5-amino isomer due to electronic effects. Exact ΔpKa not quantifiable from available data. |
| Conditions | Predicted pKa calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02. |
Why This Matters
The lower pKa of the 4-amino isomer influences its protonation state under physiological-like buffer conditions (pH 7.4), potentially affecting reactivity in aqueous coupling reactions and biological assay performance relative to the 5-amino regioisomer.
